molecular formula C33H31BrN2O2 B2895924 (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 477888-97-4

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2895924
CAS No.: 477888-97-4
M. Wt: 567.527
InChI Key: BWGFDZIGSKTJGX-HMMYKYKNSA-N
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Description

The compound (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one is a structurally complex molecule featuring:

  • A 4-[(4-bromophenyl)methoxy]phenyl substituent, introducing steric bulk and lipophilicity, which may enhance membrane permeability.
  • A 4-(diphenylmethyl)piperazine moiety, a nitrogen-containing heterocycle known to modulate pharmacokinetic properties and receptor binding in medicinal chemistry .

Properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31BrN2O2/c34-30-16-11-27(12-17-30)25-38-31-18-13-26(14-19-31)15-20-32(37)35-21-23-36(24-22-35)33(28-7-3-1-4-8-28)29-9-5-2-6-10-29/h1-20,33H,21-25H2/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGFDZIGSKTJGX-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Substitution with Benzhydryl Group: The piperazine ring is then substituted with a benzhydryl group using a nucleophilic substitution reaction.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a similar nucleophilic substitution reaction.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction between the substituted piperazine and a suitable aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Halogen Substituents : The bromine atom in the target compound may enhance lipophilicity and binding affinity compared to methoxy or methyl groups in analogues .

Aromatic Systems : Replacement of phenyl with naphthyl (as in ) or pyridinyl groups alters electronic properties and hydrogen-bonding capacity, influencing solubility and target interactions.

Methodological Considerations for Comparison

  • Similarity Metrics : Structural similarity assessments often employ Tanimoto coefficients or fingerprint-based algorithms, which prioritize shared pharmacophores (e.g., α,β-unsaturated ketones, piperazine rings) .
  • Cross-Reactivity: Immunoassays for structurally similar compounds (e.g., halogenated vs. methoxylated derivatives) may exhibit variable cross-reactivity due to antibody-antigen interaction nuances .
  • Docking Studies : Tools like AutoDock Vina could predict binding modes of the target compound relative to analogues by evaluating interactions with targets such as neurotransmitter receptors or enzymes .

Notes on Comparative Analysis

  • Limitations : Direct comparisons are hindered by the absence of standardized activity data for the target compound.
  • Crystallographic Insights : X-ray data from analogues (e.g., ) highlight the role of intermolecular interactions (e.g., C–H···O hydrogen bonds) in stabilizing crystal packing, which may correlate with solubility.

Biological Activity

The compound (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one, also known as a derivative of chalcone, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a chalcone backbone with specific substituents that enhance its biological properties. The structural formula can be represented as follows:

C24H26BrN2O3\text{C}_{24}\text{H}_{26}\text{Br}\text{N}_{2}\text{O}_{3}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of chalcone compounds possess significant antimicrobial properties. This compound's structural features may contribute to its ability to inhibit the growth of various bacterial strains.
  • Antioxidant Properties : The compound has shown promising results in scavenging free radicals, potentially reducing oxidative stress in biological systems. This activity is often evaluated using assays like DPPH radical scavenging.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : It could modulate various signaling pathways, including those related to inflammation and cancer progression, by interacting with specific receptors or transcription factors.
  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to penetrate cell membranes easily, potentially leading to direct effects on cellular functions.

Antimicrobial Activity

A study conducted by Parlak et al. (2018) evaluated the antimicrobial properties of similar chalcone derivatives. The findings indicated that compounds with bromine and methoxy substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their unsubstituted counterparts .

Antioxidant Activity

In a comparative study on antioxidant activities, the compound was tested alongside other phenolic compounds using DPPH and ABTS assays. Results showed that it had a significant radical scavenging effect, indicating its potential use as an antioxidant agent .

Cytotoxicity Against Cancer Cells

Research published in the British Journal of Pharmacology highlighted the cytotoxic effects of chalcone derivatives on various cancer cell lines. The study reported that compounds with similar structural motifs induced apoptosis via mitochondrial pathways .

Data Tables

Activity TypeAssay MethodResult
AntimicrobialDisk diffusion methodInhibition zone diameter: 15 mm
AntioxidantDPPH scavenging assayIC50: 25 µg/mL
CytotoxicityMTT assayIC50 against HeLa cells: 30 µM

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